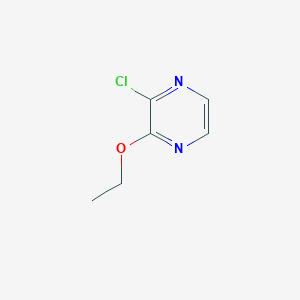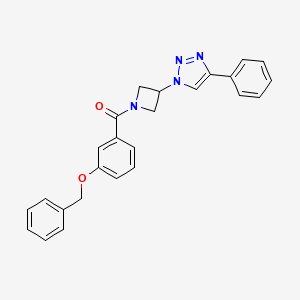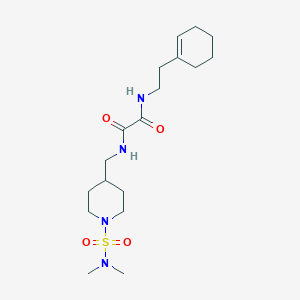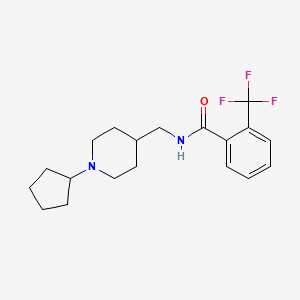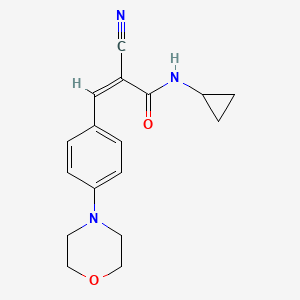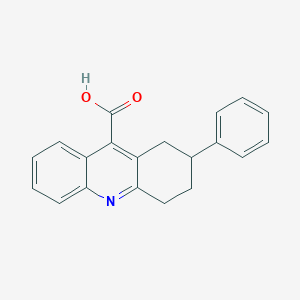![molecular formula C10H13NO4S B2820973 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid CAS No. 915909-03-4](/img/structure/B2820973.png)
4-[(Ethylsulfonyl)(methyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Ethylsulfonyl)(methyl)amino]benzoic acid” is a chemical compound with the linear formula C10H13NO4S . It is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves reacting 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid for 6-9 hours in a reactor. This is followed by hydrolysis separation to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. The obtained product is then reacted with sodium sulfite and diethyl sulfate for 6-9 hours under reflux conditions. Finally, operations such as acidification with hydrochloric acid are carried out to obtain the target product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H13NO4S . More detailed structural information can be found in databases like ChemSpider .科学的研究の応用
Inhibition of Na+/H+ Exchanger for Cardiac Protection
Research on compounds structurally related to 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, such as benzoylguanidines, has shown potential in inhibiting the Na+/H+ exchanger. This inhibition is beneficial during cardiac ischemia and reperfusion, helping in the preservation of cellular integrity and functional performance. Such inhibitors can be used as adjunctive therapy in the treatment of acute myocardial infarction, showcasing the importance of structural variations in achieving potency and selectivity for NHE inhibition (Baumgarth, Beier, & Gericke, 1997).
Development of EP1 Receptor Selective Antagonists
In the quest for optimized medicinal agents, derivatives of this compound-like structures have been explored for their antagonist activity on EP1 receptor subtype. Heteroaryl sulfonamides, for example, have been found to show significant in vivo antagonist activity, underlining the potential for these compounds in therapeutic applications. Structure-activity relationship (SAR) studies further demonstrate the critical role of sulfonamide and benzoic acid functionalities in modulating biological activity (Naganawa et al., 2006).
Synthesis of Intermediates for Pharmaceutical Compounds
The synthetic methodologies for creating this compound and its derivatives highlight their importance as intermediates in pharmaceutical manufacturing. These methods allow for the production of compounds like amisulpride, illustrating the crucial steps involved in generating ethylsulfonyl functional groups. Such synthetic strategies are vital for developing active pharmaceutical ingredients (APIs) with precise molecular configurations required for drug efficacy (Wang Yu, 2008).
Advanced Material Science Applications
Beyond pharmaceuticals, sulfonamide and benzoic acid derivatives are explored for their roles in material science, such as in the development of novel sulfonated polyimides for fuel cell applications. These materials demonstrate improved water stability and proton conductivity, essential attributes for efficient and durable fuel cell membranes. The synthesis of such polyimides involves sulfonated diamines, showing the versatility of sulfonamide-based compounds in high-performance material applications (Fang et al., 2002).
Electrooxidation and Catalytic Systems
The electrooxidation of sulfamyl toluenes to produce benzoic acid derivatives like 4-(Di-n-propylsulfamyl)benzoic acid underscores the utility of electrochemical methods in synthesizing drug molecules under mild conditions. This approach highlights the importance of functional group transformations in medicinal chemistry, offering safer and more sustainable alternatives to traditional synthetic routes (Michman & Weiss, 1990).
特性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(14,15)11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMWPANTEVODDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


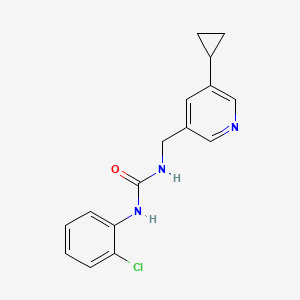
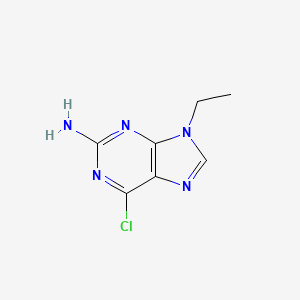
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
